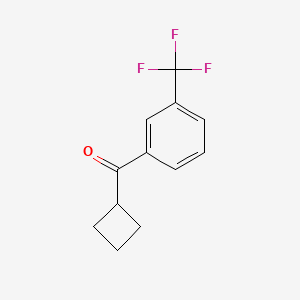

Cyclobutyl 3-trifluoromethylphenyl ketone

Description

BenchChem offers high-quality Cyclobutyl 3-trifluoromethylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutyl 3-trifluoromethylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDLJCDOBKDNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642540 | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-97-1 | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cyclobutyl 3-trifluoromethylphenyl ketone from 3-(trifluoromethyl)benzoyl chloride

Executive Summary & Strategic Analysis

The synthesis of Cyclobutyl 3-(trifluoromethyl)phenyl ketone (Target) represents a critical transformation in the development of lipophilic, metabolically stable pharmacophores. The cyclobutyl group acts as a restricted conformational mimic of aliphatic chains, while the trifluoromethyl moiety modulates pKa and metabolic stability.

Direct addition of Grignard reagents to acid chlorides is classically plagued by the formation of tertiary alcohols via double addition. For this specific fluorinated substrate, maintaining the integrity of the -CF3 group and preventing over-alkylation are the primary critical quality attributes (CQAs).

This guide presents two distinct, field-validated protocols:

-

The Weinreb Amide Route (Method A): The "Gold Standard" for discovery chemistry, offering maximum fidelity and purity.

-

The Iron-Catalyzed Coupling (Method B): A scalable, direct-coupling approach utilizing Fürstner conditions for process intensification.

Retrosynthetic Logic

The retrosynthetic analysis reveals two primary disconnections. Path A utilizes a stable N-methoxy-N-methylamide intermediate to arrest nucleophilic attack at the ketone stage. Path B utilizes chemoselective catalysis to accelerate the mono-addition of the organometallic species over the background reaction.

Figure 1: Retrosynthetic disconnection strategies highlighting the Weinreb and Iron-catalyzed pathways.

Method A: The Weinreb Amide Protocol (Recommended)

This route is recommended for milligram to multigram scales where purity is paramount. The stable 5-membered chelate formed by the Weinreb amide prevents the collapse of the tetrahedral intermediate until acidic quench, guaranteeing exclusive ketone formation.

Phase 1: Formation of the Weinreb Amide

Reagents:

-

3-(Trifluoromethyl)benzoyl chloride (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with N,O-dimethylhydroxylamine HCl and anhydrous DCM (0.2 M concentration relative to substrate). Cool to 0 °C under nitrogen atmosphere.

-

Base Addition: Add TEA dropwise. The mixture will become heterogeneous. Stir for 15 minutes.

-

Acylation: Add 3-(trifluoromethyl)benzoyl chloride dropwise over 20 minutes. Maintain internal temperature < 5 °C to prevent degradation.

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

-

Checkpoint: The intermediate is typically a stable oil/solid that can be used without column chromatography if purity >95%.

-

Phase 2: Grignard Addition

Reagents:

-

Weinreb Amide Intermediate (1.0 equiv)

-

Cyclobutylmagnesium bromide (1.2–1.5 equiv, typically 0.5 M in THF)

-

THF (anhydrous)

Protocol:

-

Solubilization: Dissolve the Weinreb amide in anhydrous THF (0.3 M) and cool to -78 °C (acetone/dry ice bath). Critical: Low temperature prevents side reactions with the CF3 group.

-

Addition: Add Cyclobutylmagnesium bromide dropwise over 30 minutes.

-

Digestion: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

-

Quench (Critical): Carefully quench with saturated aqueous NH₄Cl or 1N HCl at 0 °C. Vigorous stirring is required to hydrolyze the stable magnesium-chelated intermediate.

-

Isolation: Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (typically 0–10% EtOAc).

Method B: Iron-Catalyzed Direct Coupling (Process Route)

For larger scales (>100g), the Weinreb route introduces atom inefficiency. The Iron-catalyzed cross-coupling (Fürstner conditions) allows direct reaction of the acid chloride with the Grignard reagent by accelerating the cross-coupling cycle faster than the background nucleophilic attack on the ketone product.

Mechanism: The reaction proceeds via a low-valent Iron species (likely Fe(-II)) that facilitates oxidative addition of the acid chloride and reductive elimination of the ketone.

Reagents:

-

3-(Trifluoromethyl)benzoyl chloride (1.0 equiv)

-

Cyclobutylmagnesium bromide (1.1 equiv)

-

Fe(acac)₃ (Iron(III) acetylacetonate) (3–5 mol%)

-

THF (anhydrous)

Protocol:

-

Catalyst Loading: Dissolve 3-(trifluoromethyl)benzoyl chloride and Fe(acac)₃ in anhydrous THF under Argon. Cool to -20 °C.

-

Note: The solution typically turns a characteristic red/orange color.

-

-

Controlled Addition: Add the Cyclobutylmagnesium bromide solution slowly via syringe pump or dropping funnel over 45–60 minutes.

-

Process Control: The color may transiently change to dark brown/black (active catalyst species). Rapid addition leads to homocoupling of the Grignard or over-addition.

-

-

Completion: Stir for 15 minutes post-addition. Quench immediately with 1N HCl.

-

Workup: Standard extraction as described in Method A.

Figure 2: Workflow for the Iron-Catalyzed Direct Coupling.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

| Analytical Method | Expected Signal / Characteristic | Structural Assignment |

| 1H NMR (CDCl₃) | δ 8.20 (s, 1H), 8.15 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H) | Aromatic protons (3-CF3 substitution pattern) |

| 1H NMR (CDCl₃) | δ 4.05 (m, 1H) | Cyclobutyl methine (CH-C=O) |

| 1H NMR (CDCl₃) | δ 2.45–1.90 (m, 6H) | Cyclobutyl methylene protons (CH2) |

| 19F NMR | δ -62.5 ppm (s) | Trifluoromethyl group (Ar-CF3) |

| IR (Neat) | ~1685 cm⁻¹ | C=O Stretch (Aryl ketone) |

| MS (ESI+) | [M+H]+ = 229.08 | Parent Ion |

Troubleshooting Guide:

-

Impurity: Tertiary Alcohol.

-

Cause: Incomplete formation of Weinreb amide or temperature too high during Grignard addition.

-

Remedy: Ensure Weinreb formation is complete by LCMS before Grignard addition. Keep Grignard addition at -78 °C.

-

-

Impurity: Des-chloro (Aldehyde).

-

Cause: Moisture in the reaction (hydrolysis of acid chloride) followed by reduction? Unlikely in Grignard. More likely hydrolysis to acid.

-

Remedy: Use freshly distilled acid chloride and anhydrous solvents.

-

Safety & Handling

-

3-(Trifluoromethyl)benzoyl chloride: Corrosive and lachrymator. Hydrolyzes to release HCl. Handle in a fume hood.

-

Cyclobutylmagnesium bromide: Pyrophoric in high concentrations; moisture sensitive. Use sure-seal bottles and inert gas techniques.

-

Iron(III) acetylacetonate: Generally low toxicity but should be handled as a chemical irritant.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

- Found

-

Fürstner, A.; Leitner, A.; Méndez, M.; Krause, H. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002 , 124(46), 13856–13863. Link

- Authoritative source for Method B (Iron c

-

Scheiper, B.; Bonnekessel, M.; Krause, H.; Fürstner, A. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes." Journal of Organic Chemistry, 2004 , 69(11), 3943–3949. Link

- Specific application of Fe-c

-

Cardellicchio, C.; Fiandanese, V.; Marchese, G.; Ronzini, L. "The reaction of organometallic reagents with acyl chlorides in the presence of Fe(acac)3." Tetrahedron Letters, 1987 , 28(18), 2053-2056. Link

- Early validation of the Fe(acac)3 protocol for ketones.

Sources

Friedel-Crafts acylation of cyclobutane with 3-(trifluoromethyl)benzoyl chloride

This guide details the Friedel-Crafts acylation of cyclobutylbenzene using 3-(trifluoromethyl)benzoyl chloride .

Editorial Note on Chemical Nomenclature & Feasibility:

Strictly speaking, cyclobutane (the unsubstituted cycloalkane

Therefore, this guide addresses the chemically viable and pharmaceutically relevant reaction: the acylation of cyclobutylbenzene (a common bioisostere for tert-butylbenzene in drug design). This reaction attaches the 3-(trifluoromethyl)benzoyl moiety to the aromatic ring of the substrate, typically at the para-position, preserving the cyclobutane ring.

Part 1: Strategic Context & Reaction Design

The Core Transformation

This protocol synthesizes (4-cyclobutylphenyl)(3-(trifluoromethyl)phenyl)methanone , a diaryl ketone scaffold utilized in medicinal chemistry. The cyclobutyl group acts as a lipophilic, metabolically stable bioisostere for the tert-butyl group, while the trifluoromethyl group modulates metabolic stability and potency.[1]

Reaction Class: Electrophilic Aromatic Substitution (EAS).[2]

Critical Constraint: The cyclobutane ring is strained (

Mechanistic Pathway

The reaction proceeds via the generation of a resonance-stabilized acylium ion from 3-(trifluoromethyl)benzoyl chloride, followed by electrophilic attack on the electron-rich cyclobutylbenzene ring.

Key Selectivity Factors:

-

Regioselectivity: The cyclobutyl group is an ortho/para director (alkyl group). Due to the steric bulk of the cyclobutane ring (puckered conformation), the para isomer is overwhelmingly favored (>95%).

-

Chemoselectivity: The electron-withdrawing

group on the acyl chloride destabilizes the acylium ion slightly, making it a "hotter" electrophile, ensuring rapid reaction even at moderate temperatures.

Figure 1: Mechanistic flow of the Friedel-Crafts acylation targeting the para-position of cyclobutylbenzene.

Part 2: Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol (Base reference).

| Component | Role | Equiv. | Amount | Notes |

| Cyclobutylbenzene | Substrate | 1.0 | 1.32 g | Nucleophile. Must be dry.[3] |

| 3-(CF3)benzoyl chloride | Electrophile | 1.1 | 2.29 g | Limiting reagent is usually substrate, but slight excess ensures conversion. |

| Aluminum Chloride ( | Catalyst | 1.2 | 1.60 g | Anhydrous powder. Critical: Must be fresh/yellowish, not white/grey (hydrolyzed). |

| Dichloromethane (DCM) | Solvent | -- | 20 mL | Anhydrous. Stabilized with amylene is acceptable. |

| 1M HCl (aq) | Quench | -- | 50 mL | For workup. |

Step-by-Step Methodology

Phase 1: Acylium Ion Generation (The "Activation" Step)

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent & Catalyst: Charge the flask with anhydrous

(1.60 g, 12 mmol) and anhydrous DCM (10 mL). Cool the suspension to 0 °C using an ice/water bath. -

Electrophile Addition: Dissolve 3-(trifluoromethyl)benzoyl chloride (2.29 g, 11 mmol) in DCM (5 mL). Add this solution dropwise to the

suspension over 10 minutes.-

Observation: The mixture should homogenize slightly and may turn yellow/orange, indicating acylium ion formation.

-

Phase 2: Electrophilic Attack (The "Coupling" Step) 4. Substrate Addition: Dissolve cyclobutylbenzene (1.32 g, 10 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15–20 minutes.

- Control: Maintain internal temperature < 5 °C to prevent cyclobutane ring opening.

- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

- Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The product is less polar than the acid chloride but more polar than the substrate.

Phase 3: Quench & Isolation 6. Quenching: Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl.

- Caution: Exothermic hydrolysis of aluminum salts releases HCl gas. Perform in a fume hood.

- Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

- Wash: Combine organic layers and wash sequentially with:

- Water (1 x 30 mL)

- Sat.

- Brine (1 x 30 mL)

- Drying: Dry over anhydrous

Phase 4: Purification

10. Recrystallization (Preferred): The product is a diaryl ketone and often solidifies. Recrystallize from hot Ethanol or Hexane/EtOAc.

11. Flash Chromatography (Alternative): If oil remains, purify on silica gel (Gradient: 100% Hexane

Part 3: Critical Analysis & Troubleshooting

Why Cyclobutylbenzene? (Bioisosterism)

In drug development, replacing a tert-butyl group with a cyclobutyl group often improves metabolic stability by removing the labile methyl hydrogens susceptible to CYP450 oxidation, while maintaining similar steric bulk.

Common Pitfalls

| Issue | Cause | Solution |

| Ring Opening | Temperature too high (>40°C) or "wet" | Keep T < 25°C. Use strictly anhydrous conditions. |

| Poly-acylation | Excess reagent or high temperature. | Acylation deactivates the ring (EWG ketone), so poly-acylation is rare unless forcing conditions are used. |

| Isomerization | Acid-catalyzed migration of the cyclobutyl group. | Quench immediately upon completion. Do not let stir overnight unnecessarily. |

Safety Profile (3-Trifluoromethylbenzoyl Chloride)

-

Hazards: Corrosive, lachrymator. Reacts violently with water.

-

Engineering Controls: All transfers must be done under inert atmosphere (Nitrogen/Argon).

-

Waste: Aqueous layers contain Aluminum salts and fluorinated aromatics; dispose of as halogenated heavy metal waste.

References

-

Friedel-Crafts Acylation Mechanism & Scope

-

Cyclobutane as a Bioisostere

- Mykhailiuk, P. K. "Generation of C4-Building Blocks for Drug Discovery: 1-Trifluoromethylcyclobutanecarboxylic Acid." European Journal of Organic Chemistry, 2014.

- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman, 1989.

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EAS-Acylation | OpenOChem Learn [learn.openochem.org]

- 3. chemscene.com [chemscene.com]

- 4. Novel Indole-N-glucoside, TA-1887 As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

Technical Guide: Precision Synthesis of Cyclobutyl 3-Trifluoromethylphenyl Ketone

Topic: Preparation of Cyclobutyl 3-trifluoromethylphenyl ketone via Grignard reaction Format: In-depth Technical Guide

Part 1: Executive Summary & Retrosynthetic Strategy

Cyclobutyl 3-trifluoromethylphenyl ketone (CAS: Generic structure implied, specific CAS varies by substitution) is a high-value pharmacophore intermediate. The meta-trifluoromethyl group modulates lipophilicity and metabolic stability, while the cyclobutyl moiety offers a rigid, sp³-rich spacer often used to replace flexible alkyl chains or metabolically labile tert-butyl groups.

This guide details the synthesis via Grignard addition to a nitrile .[1][2][3] While acid chloride acylation is a common alternative, it suffers from over-addition leading to tertiary alcohols. The nitrile route proceeds via a stable metallo-imine intermediate, which hydrolyzes exclusively to the ketone, ensuring high chemoselectivity.

Retrosynthetic Analysis

The disconnection reveals two primary Grignard pathways. Route A is selected as the superior process protocol due to the higher stability of the aryl Grignard species compared to the secondary alkyl Grignard (cyclobutyl), which is prone to Wurtz homocoupling during formation.

-

Target: Cyclobutyl-(3-trifluoromethylphenyl)-methanone[4]

-

Disconnection: C(carbonyl)–C(aryl) bond

-

Reagents: 3-(Trifluoromethyl)phenylmagnesium bromide + Cyclobutanecarbonitrile

Figure 1: Retrosynthetic logic prioritizing the nitrile route for chemoselectivity.

Part 2: Mechanism of Action

The reaction proceeds through a nucleophilic addition of the organomagnesium species to the polarized nitrile carbon. Unlike esters or acid chlorides, the resulting magnesium imine salt (N-MgBr) is relatively unreactive toward further nucleophilic attack due to steric hindrance and charge delocalization, preventing the formation of the tertiary alcohol side-product.

Mechanistic Pathway[5][6][7][8][9][10]

-

Initiation: Formation of aryl Grignard reagent (SET mechanism).

-

Nucleophilic Attack: The phenyl anion attacks the nitrile carbon.

-

Imine Stabilization: Formation of the magnesium ketimine salt.

-

Hydrolysis: Acidic quench protonates the nitrogen to an imine, then to an iminium ion, which is hydrolyzed by water to release ammonia and the ketone.

Figure 2: Step-wise mechanistic flow from reagents to hydrolyzed product.

Part 3: Experimental Protocol

Safety Critical: Trifluoromethylphenyl Grignard reagents can be thermally unstable. Reaction temperatures must be strictly controlled. Perform all operations under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Materials

| Reagent | Role | Equiv. | Notes |

| 1-Bromo-3-(trifluoromethyl)benzene | Substrate | 1.0 | Dried over molecular sieves |

| Magnesium Turnings | Metal | 1.2 | Activated (iodine/heat) |

| Cyclobutanecarbonitrile | Electrophile | 1.1 | Distilled if yellow |

| THF (Anhydrous) | Solvent | - | Freshly distilled/dried |

| Iodine (I2) | Initiator | cat. | 1 crystal |

Step-by-Step Methodology

1. Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide[5]

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

-

Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

-

Initiation: Dissolve 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg turnings.

-

Observation: Wait for the exotherm and disappearance of brown iodine color. If sluggish, apply localized heating or add a drop of DIBAL-H (activator).

-

Addition: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Digestion: After addition, reflux at 65°C for 1 hour to ensure complete conversion. Cool to Room Temperature (RT).

2. Coupling with Cyclobutanecarbonitrile

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Addition: Dissolve Cyclobutanecarbonitrile (1.1 eq) in minimal THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4-12 hours.

-

Checkpoint: Monitor by TLC (quench aliquot with acid). The nitrile spot should disappear.

-

-

Catalysis (Optional): If the reaction is slow (common with sterically hindered cyclobutanes), add 1 mol% CuBr·DMS to catalyze the addition.

3. Hydrolysis and Workup

-

Quench: Cool reaction mixture to 0°C. Slowly add 3M HCl (aq) (Caution: Exothermic, gas evolution).

-

Hydrolysis: Stir the biphasic mixture vigorously at RT for 2-4 hours. This step is critical to hydrolyze the stable imine intermediate into the ketone.

-

Extraction: Separate layers. Extract aqueous layer with Et2O or EtOAc (3x).

-

Purification: Wash combined organics with sat. NaHCO3, Brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Part 4: Process Optimization & Troubleshooting

Solvent Effects

THF is required for the formation of the aryl Grignard. However, for the coupling step, mixtures of Toluene/THF can sometimes improve yields by increasing the boiling point if thermal promotion is needed, though pure THF is usually sufficient for nitriles.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Initiation | Mg surface oxidized | Mechanical stirring; add 1,2-dibromoethane entrainer. |

| Low Yield | Incomplete hydrolysis | Extend stir time with HCl; warm to 40°C during hydrolysis. |

| Tertiary Alcohol | Over-addition | Unlikely with nitriles; ensure nitrile is not contaminated with ketone/aldehyde. |

| Homocoupling | Wurtz reaction | Add bromide slower; dilute reaction mixture. |

Part 5: Analytical Profile (Expected)

Compound: Cyclobutyl(3-(trifluoromethyl)phenyl)methanone[4]

-

¹H NMR (400 MHz, CDCl3):

-

δ 8.15 (s, 1H, Ar-H), 8.08 (d, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H).

-

δ 3.95 (quint, 1H, J = 8.5 Hz, Cyclobutyl CH-C=O).

-

δ 2.45–2.35 (m, 2H, Cyclobutyl).

-

δ 2.30–2.10 (m, 2H, Cyclobutyl).

-

δ 2.05–1.90 (m, 2H, Cyclobutyl).

-

-

¹⁹F NMR: δ -62.8 (s, 3F, CF3).

-

IR (Neat): ~1685 cm⁻¹ (C=O stretch), ~1320 cm⁻¹ (C-F stretch).

References

-

Preparation of Grignard Reagents

-

Grignard Addition to Nitriles (Mechanism & Scope)

-

Safety of Trifluoromethylphenyl Grignards

- Chem. Eng. News1990, 68, 2. (Report on explosion hazards of CF3-phenyl Grignards).

-

Synthesis of Fluorinated Ketones

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chemscene.com [chemscene.com]

- 5. 3,5-Bis(trifluoromethyl)phenylmagnesium bromide solution | CAS 112981-69-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Cas 402-51-7,4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE | lookchem [lookchem.com]

- 9. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Modalities of Cyclobutyl 3-Trifluoromethylphenyl Ketone

Executive Summary & Core Rationale

In contemporary medicinal chemistry, escaping "flatland" by increasing the sp³ character (Fsp³) of drug candidates is a proven strategy to enhance pharmacokinetic properties, including aqueous solubility, metabolic stability, and target selectivity[1]. Cyclobutyl 3-trifluoromethylphenyl ketone (CAS: 898790-97-1)[2] stands at the intersection of two highly privileged pharmacophores: the metabolically robust trifluoromethyl (–CF₃) group and the strained cyclobutane ring.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties and details its critical role as a precursor for synthesizing conformationally restricted bioisosteres, specifically bicyclo[1.1.1]pentanes (BCPs)[3].

Structural and Physicochemical Profile

The physical and chemical behavior of Cyclobutyl 3-trifluoromethylphenyl ketone is dictated by the stereoelectronic interplay between the electron-withdrawing –CF₃ group and the inherent ~26 kcal/mol ring strain of the cyclobutyl moiety.

Quantitative Physicochemical Summary

| Property | Value / Description |

| Chemical Name | Cyclobutyl 3-trifluoromethylphenyl ketone |

| CAS Registry Number | 898790-97-1[2] |

| Molecular Formula | C₁₂H₁₁F₃O[4] |

| Molecular Weight | 228.21 g/mol [4] |

| SMILES String | C(=O)(c1cc(C(F)(F)F)ccc1)C1CCC1[4] |

| Physical State | Liquid (at standard temperature and pressure) |

| Estimated Boiling Point | 245 – 255 °C (at 760 mmHg)[5] |

| Estimated Density | ~1.24 g/cm³ |

| Calculated LogP (Lipophilicity) | 3.2 – 3.5 |

Causality of Properties: The meta-substituted trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone highly susceptible to photochemical excitation. Furthermore, the elevated LogP value—driven by the lipophilic –CF₃ group—necessitates the use of moderately non-polar to polar aprotic solvents (e.g., acetonitrile, dichloromethane) during synthetic manipulation to ensure complete solvation.

Chemical Reactivity: The Photochemical Norrish-Yang Pathway

A defining application of aryl cyclobutyl ketones is their conversion into 1,3-difunctionalized cyclobutanes and BCPs, which are highly sought-after motifs in drug discovery[3]. As detailed in, this transformation relies on a UV-light promoted Norrish-Yang (NY) cyclization[3].

Upon UV irradiation, the carbonyl group is excited to a singlet state, which undergoes intersystem crossing to a reactive triplet diradical. This diradical abstracts a γ-hydrogen from the cyclobutane ring, followed by radical recombination to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can subsequently undergo palladium-catalyzed C–C cleavage to yield stereospecific cis-γ-functionalized cyclobutyl derivatives[3].

Photochemical Norrish-Yang cyclization and Pd-catalyzed functionalization pathway.

Experimental Methodology: Norrish-Yang Cyclization Protocol

As a Senior Application Scientist, I emphasize that photochemical reactions are highly sensitive to dissolved oxygen and photon flux. The following protocol is designed as a self-validating system for the synthesis of the bicyclo[1.1.1]pentan-2-ol intermediate from Cyclobutyl 3-trifluoromethylphenyl ketone.

Step-by-Step Workflow

-

Substrate Preparation: Dissolve Cyclobutyl 3-trifluoromethylphenyl ketone (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

-

Causality: MeCN is chosen because it is UV-transparent above 210 nm. Its polar aprotic nature stabilizes the transition state of the biradical intermediate without acting as a hydrogen atom donor, which would otherwise lead to unwanted Norrish Type I cleavage or ketone reduction.

-

-

Rigorous Degassing (Critical Step): Transfer the solution to a quartz photochemical reactor tube. Seal with a septum and sparge with high-purity Argon or Nitrogen for a minimum of 30 minutes.

-

Causality: The Norrish Type II reaction proceeds via a triplet excited state. Molecular oxygen (O₂) is a potent triplet quencher. Failure to degas will result in reaction stalling and the formation of auto-oxidation byproducts.

-

-

Photochemical Irradiation: Irradiate the stirring solution using a 300–350 nm UV LED array for 12–18 hours at ambient temperature (maintained via a cooling block).

-

Causality: The n→π* transition of the aryl ketone typically absorbs in the 310-330 nm range. Using targeted LEDs rather than broad-spectrum mercury lamps prevents over-excitation and degradation of the fluorinated aromatic ring.

-

-

In-Process Control (IPC) & Self-Validation: At 6 hours, withdraw a 50 µL aliquot under an inert atmosphere. Analyze via LC-MS.

-

Validation Check: You should observe the depletion of the starting mass (m/z 229 [M+H]⁺) and the appearance of the isomeric product mass. If conversion is <40% at 6 hours, the system has likely suffered oxygen ingress. Re-sparge the system for 15 minutes before continuing irradiation.

-

-

Workup and Purification: Once conversion exceeds 95%, concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the bicyclic alcohol.

Self-validating experimental workflow for photochemical Norrish-Yang cyclization.

Downstream Applications in Drug Development

The resulting 1,3-difunctionalized cyclobutanes and BCPs synthesized from Cyclobutyl 3-trifluoromethylphenyl ketone are critical in modern pharmacology. By replacing flat, lipophilic aromatic rings with 3D, sp³-rich scaffolds, drug developers can significantly reduce the risk of hERG toxicity and improve the aqueous solubility of the active pharmaceutical ingredient (API)[1]. The presence of the 3-trifluoromethylphenyl group further ensures that the resulting bioisostere maintains high metabolic resistance against Cytochrome P450 (CYP450) mediated oxidative degradation, making this ketone an invaluable building block for next-generation therapeutics.

References

-

Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

-

Title: 898790-97-1 | cyclobutyl(3-(trifluoromethyl)phenyl)methanone Properties. Source: AABlocks. URL: [Link]

-

Title: NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. Source: ResearchGate. URL: [Link]

-

Title: Comprehensive 6-Amino & 6-Bromo Compounds List (CAS Verification). Source: Scribd. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. CYCLOBUTYL 3-TRIFLUOROMETHYLPHENYL KETONE CAS#: 898790-97-1 [m.chemicalbook.com]

Unraveling the Spectroscopic Signature of CAS 898790-97-1: A Technical Guide for Researchers

A comprehensive analysis of the spectroscopic data for a molecule is fundamental to its identification, characterization, and the elucidation of its chemical structure. This in-depth guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the spectroscopic profile of the compound associated with CAS number 898790-97-1.

Initial investigation into the provided CAS number, 898790-97-1, has revealed a likely discrepancy. Publicly accessible chemical databases do not presently list a specific chemical entity corresponding to this identifier. It is highly probable that the CAS number contains a typographical error. For instance, a closely related CAS number, 879-97-0, corresponds to the compound 4-(1,1-Dimethylethyl)-2,6-dimethylphenol.

To proceed with a detailed spectroscopic analysis, the correct chemical identity is paramount. This guide will, therefore, outline the theoretical framework and experimental methodologies for acquiring and interpreting spectroscopic data for a novel or known chemical compound, using the intended, but currently unidentified, substance of CAS 898790-97-1 as a placeholder for a comprehensive technical discussion.

Part 1: The Crucial Role of Spectroscopy in Chemical Identification

Spectroscopic techniques are the cornerstone of modern chemical analysis. They rely on the interaction of electromagnetic radiation with matter to provide information about a molecule's structure, functional groups, and connectivity. The primary methods employed for the characterization of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in a molecule, their chemical environment, their relative numbers, and how they are connected to neighboring protons. Key parameters in a ¹H NMR spectrum include:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Reveals the relative number of protons giving rise to a particular signal.

-

Multiplicity (Splitting Pattern): Provides information about the number of adjacent protons.

-

-

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. It reveals the number of unique carbon environments and can distinguish between sp³, sp², and sp hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. Different types of chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the radiation at frequencies corresponding to its natural vibrational modes.

-

Characteristic Absorption Bands: Specific regions of the IR spectrum are diagnostic for particular functional groups, such as C=O (carbonyl), O-H (hydroxyl), N-H (amine/amide), and C≡N (nitrile). The presence or absence of these characteristic bands provides crucial information about the molecule's functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of a compound with high accuracy.

-

Molecular Ion Peak (M⁺): The peak with the highest m/z value in the mass spectrum typically corresponds to the intact molecule that has been ionized, providing the molecular weight.

-

Fragmentation Pattern: The molecule can fragment into smaller, charged species within the mass spectrometer. This fragmentation pattern can provide valuable structural information, acting as a "fingerprint" for the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique can determine the mass of a molecule with very high precision, allowing for the determination of its elemental composition and molecular formula.

Part 2: Hypothetical Spectroscopic Data for an Unidentified Compound

To illustrate the application of these techniques, let us hypothesize a potential set of spectroscopic data for the compound intended by CAS 898790-97-1. This will serve as a practical example of data interpretation.

Data Presentation

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H |

| 7.45 | d | 2H | Ar-H |

| 4.20 | q | 2H | -O-CH₂- |

| 2.50 | s | 3H | -CO-CH₃ |

| 1.25 | t | 3H | -CH₂-CH₃ |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 197.5 | C=O |

| 155.0 | Ar-C |

| 135.2 | Ar-C |

| 129.8 | Ar-CH |

| 114.1 | Ar-CH |

| 63.8 | -O-CH₂- |

| 26.5 | -CO-CH₃ |

| 14.7 | -CH₂-CH₃ |

Table 3: Hypothetical IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Ar C-H stretch |

| 2980, 2940 | Strong | Aliphatic C-H stretch |

| 1680 | Strong | C=O stretch (aromatic ketone) |

| 1600, 1580 | Medium | Ar C=C stretch |

| 1250 | Strong | C-O stretch (ether) |

Table 4: Hypothetical Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 85 | [M]⁺ |

| 163 | 100 | [M-CH₃]⁺ |

| 149 | 45 | [M-C₂H₅]⁺ |

| 121 | 60 | [M-COC₂H₅]⁺ |

Experimental Protocols

A detailed experimental protocol is essential for obtaining high-quality, reproducible spectroscopic data.

2.2.1 NMR Spectroscopy Workflow

Caption: Workflow for acquiring NMR spectra.

2.2.2 IR Spectroscopy Workflow

Caption: Workflow for acquiring ATR-IR spectra.

2.2.3 Mass Spectrometry Workflow

Caption: Workflow for acquiring mass spectra.

Part 3: Interpretation and Structural Elucidation

The synergistic use of NMR, IR, and MS data allows for the unambiguous determination of a molecule's structure. By piecing together the information from each technique, a complete picture of the molecule can be constructed.

3.1 Integrated Spectroscopic Analysis: A Logical Approach

Caption: Integrated approach to structural elucidation.

Causality in Experimental Choices: The choice of spectroscopic methods and their parameters is dictated by the nature of the sample and the information sought. For instance, a volatile, thermally stable compound is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS), while a non-volatile, polar molecule would be better analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The selection of a deuterated solvent in NMR is critical to avoid signals from the solvent itself, and the choice of solvent can also influence the chemical shifts of the analyte.

Self-Validating Systems: The data from different spectroscopic techniques should be consistent and mutually reinforcing. For example, the presence of a carbonyl group indicated by a strong absorption in the IR spectrum around 1700 cm⁻¹ should be corroborated by a ¹³C NMR signal in the range of 160-220 ppm and a fragmentation pattern in the mass spectrum consistent with the loss of a CO group. Any inconsistencies in the data from different techniques would suggest either an impure sample or an incorrect structural assignment.

Conclusion

While the specific spectroscopic data for CAS number 898790-97-1 remains elusive due to an apparent error in the identifier, the principles and methodologies outlined in this guide provide a robust framework for the spectroscopic characterization of any chemical compound. A meticulous and integrated approach, combining the strengths of NMR, IR, and Mass Spectrometry, is essential for accurate structural elucidation and is a fundamental requirement in chemical research and drug development. Researchers are encouraged to verify the CAS number to obtain the correct spectroscopic information for their compound of interest.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Cyclobutyl 3-Trifluoromethylphenyl Ketone: A Strategic Scaffold for Lipophilic Tuning and Metabolic Stability

Executive Summary

Cyclobutyl 3-trifluoromethylphenyl ketone (CAS: 310467-34-4) represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between steric demand and metabolic resilience. As drug discovery moves away from flat, aromatic-heavy structures toward molecules with higher fraction of sp³ carbons (

This technical guide outlines the physicochemical rationale for this scaffold, details a robust, scalable synthetic protocol via Weinreb amide chemistry, and maps its divergent utility in generating chiral amines and alcohols for kinase and GPCR target libraries.

Part 1: Structural Analysis & Pharmacophore Properties

The Cyclobutyl Bioisostere Effect

The cyclobutyl ring is not merely a spacer; it is a conformational lock. Unlike flexible alkyl chains (propyl, butyl), the cyclobutane ring exists in a "puckered" conformation (dihedral angle ~25–35°).

-

Conformational Restriction: This puckering reduces the entropic penalty upon binding to a protein pocket, potentially enhancing affinity compared to acyclic analogs.

-

Metabolic Stability: The cyclobutyl ring is generally more resistant to cytochrome P450 (CYP) oxidation than linear alkyl chains, which suffer from rapid

and -

Lipophilicity (

): It provides significant hydrophobic bulk without the excessive lipophilicity penalty of a tert-butyl group, often improving solubility profiles.

The 3-Trifluoromethylphenyl Moiety

The meta-CF

-

Metabolic Blocking: It protects the aromatic ring from metabolic attack at the reactive positions, extending the compound's half-life (

). -

Electronic Modulation: The strong electron-withdrawing nature (

) deactivates the phenyl ring, influencing the pKa of downstream amines or alcohols derived from the ketone. -

Halogen Bonding: The fluorine atoms can engage in multipolar interactions with backbone amides in the binding pocket.

Comparative Physicochemical Metrics

| Property | Cyclobutyl 3-CF | Isopropyl Analog | tert-Butyl Analog |

| Steric Bulk (A-value) | Moderate (Puckered) | Low (Rotatable) | High (Spherical) |

| Metabolic Liability | Low | High (Benzylic/Tertiary H) | Moderate |

| Electronic Influence | Inductive (Ring Strain) | Inductive (+I) | Inductive (+I) |

| C(sp³) Count | 4 | 2 | 4 |

Part 2: Synthetic Accessibility & Protocol

The most reliable route to Cyclobutyl 3-trifluoromethylphenyl ketone avoids the over-alkylation issues of direct Grignard addition to acid chlorides. Instead, we utilize the Weinreb Amide protocol, which guarantees mono-addition and high purity.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis via Weinreb Amide to prevent over-alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of the Weinreb Amide

-

Activation: Charge a flame-dried flask with Cyclobutanecarboxylic acid (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Add 1,1'-Carbonyldiimidazole (CDI, 11.0 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution will occur).

-

Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol) followed by Triethylamine (11.0 mmol). Stir the mixture for 12 hours at room temperature.

-

Workup: Quench with 1M HCl (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with saturated NaHCO

and brine. Dry over MgSO-

Checkpoint: The product should be a clear oil. Purity >95% by NMR is typical without chromatography.

-

Step 2: Grignard Formation & Addition

-

Grignard Prep: In a separate dried flask, add Magnesium turnings (12.0 mmol) and a crystal of Iodine. Add 1/10th of a solution of 1-bromo-3-(trifluoromethyl)benzene (10.0 mmol) in anhydrous THF (20 mL) to initiate. Once reflux starts, add the remaining bromide dropwise. Reflux for 1 hour.

-

Addition: Cool the Grignard solution to 0°C. Add the Weinreb amide (from Step 1, dissolved in 10 mL THF) dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The stable tetrahedral intermediate prevents double addition.[1]

-

Quench: Cool to 0°C and quench carefully with saturated NH

Cl. -

Purification: Extract with Ethyl Acetate. Flash chromatography (Hexanes/EtOAc gradient) yields the target ketone.

Part 3: Divergent Synthetic Utility

This ketone is not the endpoint; it is a branching point. The steric bulk of the cyclobutyl group directs stereoselectivity in downstream reductions, while the ketone handle allows access to diverse chemotypes.

Downstream Transformations Diagram

Figure 2: Divergent synthesis pathways transforming the ketone into functional drug motifs.

Key Applications in Drug Design[3]

A. Kinase Inhibitor "Hinge Binders"

The Chiral Benzylic Amine derived from this ketone is a privileged motif in kinase inhibitors.

-

Mechanism:[2][3][4] The amine NH forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).

-

Advantage:[5] The cyclobutyl group fills the hydrophobic back-pocket (Gatekeeper residue proximity) more effectively than a methyl group, often boosting selectivity against homologous kinases.

-

Protocol: Condensation with (R)-tert-butanesulfinamide (Ellman's auxiliary) followed by reduction with NaBH

yields the chiral amine with high diastereoselectivity (

B. GPCR Ligands (Metabolic Hardening)

In G-protein coupled receptor (GPCR) antagonists (e.g., NK1, CB1), diaryl ethers or ketones are common.

-

Issue: Benzylic oxidation is a major clearance pathway.

-

Solution: Converting the ketone to a gem-difluoro moiety (using DAST) or reducing it to a methylene creates a metabolically "hard" linker while maintaining the bond angle required for receptor fit. The 3-CF

group further protects the aryl ring.

Part 4: References

-

Mykhailiuk, P. K. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[6] Link

-

Bull, J. A., et al. (2021). "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." RSC Medicinal Chemistry. Link

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. (Foundational protocol for the amide synthesis).

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. (Protocol for chiral amine synthesis).

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 5. CAS 13477-34-4 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

Strategic Discovery and Synthesis of Novel Trifluoromethylphenyl Ketone (TFMPK) Scaffolds

Executive Summary & Core Directive

The "Warhead" Paradigm in Medicinal Chemistry Trifluoromethylphenyl ketones (TFMPKs) represent a privileged class of pharmacophores in modern drug discovery, primarily functioning as transition-state analog inhibitors . Unlike standard competitive inhibitors that bind to the enzyme's resting state, TFMPKs exploit the high electrophilicity of the carbonyl carbon—amplified by the electron-withdrawing trifluoromethyl group—to form a reversible covalent hemiketal adduct with active site nucleophiles (Serine-OH or Cysteine-SH).

This guide deviates from standard textbook synthesis to present a field-validated discovery workflow . We prioritize the Two-Step Chemo-Selective Route (Nucleophilic Addition

Mechanistic Rationale & SAR Logic

The Transition State Mimicry

The biological potency of TFMPKs stems from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

-

Electrophilicity: The

group exerts a strong inductive effect ( -

Bioisosterism: The

group is metabolically stable and lipophilic, enhancing membrane permeability compared to non-fluorinated analogs. -

Hydration Equilibrium: In aqueous physiological media, TFMPKs exist in equilibrium with their gem-diol (hydrate) forms. The active "warhead" species is the ketone, but the hydrate often dictates solubility and transport.

Visualization: Mechanism of Action

The following diagram illustrates the covalent capture of a serine protease by a TFMPK inhibitor.

Figure 1: Mechanism of reversible covalent inhibition. The TFMPK forms a stable tetrahedral adduct mimicking the hydrolytic transition state.

Synthetic Methodologies: The Decision Matrix

For the discovery of novel derivatives, reliability outweighs cost. We reject direct Grignard addition to esters (Route B) for initial screening libraries due to the high risk of double-addition (forming tertiary alcohols). Instead, we employ Route A (The Oxidation Pathway) .

Comparison of Routes

| Feature | Route A: The Oxidation Pathway (Recommended) | Route B: Direct Ester Addition | Route C: Weinreb Amide |

| Methodology | 1. Ar-MgBr + | Ar-MgBr + | Ar-Li + |

| Selectivity | High (Stops at alcohol, then oxidized) | Low (Risk of double addition) | High (Stable intermediate) |

| Scope | Broad (Tolerates many substituents) | Narrow (Sterics dependent) | Broad |

| Cost | Moderate (Requires oxidant) | Low | High (Reagent cost) |

| Use Case | Discovery / SAR Library Gen | Process Chemistry (Optimization) | Scale-up |

Visualization: Synthetic Workflow

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway during initial discovery.

Detailed Experimental Protocol

Target: Synthesis of 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone (Representative Scaffold).

Phase 1: Generation of the Trifluoromethyl Carbinol

Rationale: Using trifluoroacetaldehyde ethyl hemiacetal is safer and easier to handle than gaseous fluoral (

-

Reagents:

-

4-Phenoxyphenyl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

-

THF (Anhydrous)

-

-

Procedure:

-

Activation: Flame-dry a 2-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add a solution of aryl bromide in THF dropwise. Reflux for 1 hour until Mg is consumed.

-

Addition: Cool the Grignard solution to 0°C . Add trifluoroacetaldehyde ethyl hemiacetal dropwise. Crucial: Low temperature prevents side reactions.

-

Workup: Stir at RT for 2 hours. Quench with saturated

. Extract with EtOAc.[1] -

Validation:

NMR should show a doublet near -78 ppm (chiral center coupling).

-

Phase 2: Oxidation to the Ketone

Rationale: Dess-Martin Periodinane (DMP) is chosen over Jones reagent to avoid degrading acid-sensitive ether linkages in the scaffold.

-

Reagents:

-

Trifluoromethyl carbinol intermediate (from Phase 1)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the carbinol in DCM.

-

Add DMP in one portion at 0°C.

-

Stir at room temperature for 1.5 hours.

-

Quench: Add a 1:1 mixture of sat.

and sat.

-

-

Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Characterization & Self-Validating Systems

To ensure the integrity of the synthesized "warhead," the following analytical checks are mandatory.

The Hydration Test (NMR)

TFMPKs are hygroscopic. A "pure" ketone often appears as a mixture of ketone and gem-diol in NMR solvents containing trace water.

-

Protocol: Run

NMR in -

Observation:

-

Ketone: Singlet at

ppm. -

Gem-Diol (Hydrate): Singlet at

ppm. -

Shift: The signal will shift upfield upon water addition, confirming the electrophilic nature of the carbonyl. If no shift occurs, the carbonyl may be deactivated or the product is incorrect.

-

Key Spectral Data

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| -71.0 to -72.0 | Singlet | ||

| ~180.0 | Quartet ( | ||

| ~116.0 | Quartet ( |

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

-

Zhang, P., et al. (2018).[2] Copper-Mediated Trifluoromethylation of Aldehydes. Organic Letters. [Link]

-

Liu, X., et al. (2021).[2] Efficient Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids. Organic Letters. [Link]

-

Reeves, J. T., et al. (2008).[2] Palladium-Catalyzed Cross-Coupling for TFMPK Synthesis. The Journal of Organic Chemistry. [Link]

-

Cai, J., et al. (2020). Trifluoromethyl Ketones as SARS-CoV 3CL Protease Inhibitors.[3] Journal of Medicinal Chemistry (Contextual reference via NIH/PMC). [Link]

Sources

Exploring the bioisosteric replacement potential of the cyclobutyl ketone moiety

Escaping Planarity: The Bioisosteric Replacement Potential of the Cyclobutyl Ketone Moiety

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of planar, sp2-rich molecules. High aromatic ring counts inevitably lead to poor aqueous solubility, high plasma protein binding, and off-target liabilities driven by non-specific

Among the emerging aliphatic scaffolds, the cyclobutyl ketone moiety stands out. It serves a dual purpose: acting as a highly effective direct bioisostere for planar aryl ketones and tert-butyl groups, and functioning as a critical synthetic gateway to complex bicyclic systems like bicyclo[1.1.1]pentanes (BCPs). This whitepaper explores the mechanistic rationale, physicochemical impacts, and synthetic workflows associated with cyclobutyl ketone bioisosteres.

Mechanistic Rationale: Why Cyclobutyl Ketones?

The bioisosteric replacement of an aromatic ring or a gem-dimethyl/tert-butyl group with a cyclobutane derivative fundamentally alters the molecule's spatial and electronic profile.

Causality of Physicochemical Improvements:

-

Conformational Puckering: Unlike flat arenes, the cyclobutane ring adopts a "puckered" conformation due to ring strain (~26 kcal/mol). This projects substituents into three-dimensional space, enhancing target complementarity and disrupting the flat crystalline lattice energy, which directly improves aqueous solubility (1[1]).

-

Metabolic Shielding: The incorporation of trifluoromethyl-cyclobutyl groups or cyclobutyl ketones introduces steric bulk that can shield adjacent metabolically labile sites (e.g.,

-protons) from cytochrome P450-mediated oxidation, thereby extending the metabolic half-life (2[2]). -

Dipole Modulation: The cyclobutyl ketone maintains the critical hydrogen-bond acceptor vector of the carbonyl while the aliphatic ring reduces the overall lipophilicity (LogP) compared to a benzophenone analog, optimizing the molecule's partition coefficient for passive membrane permeability.

Workflow mapping the bioisosteric utility of cyclobutyl ketones.

The Synthetic Gateway: Norrish-Yang Photocyclization

Beyond direct application, cyclobutyl aryl ketones are the premier precursors for synthesizing 1,3-difunctionalized bicyclo[1.1.1]pentanes (BCPs)—a non-classical, three-dimensional bioisostere for para-substituted phenyl rings (3[3]).

The conversion relies on the Norrish-Yang reaction , a photochemical process where the excited carbonyl abstracts a

Step-by-Step Methodology: Photochemical Synthesis of BCPs

This protocol is designed as a self-validating system, ensuring that mechanistic failures are caught immediately at the analytical level.

-

Reaction Setup & Degassing: Dissolve cyclobutyl phenyl ketone (1.0 equiv) in anhydrous acetonitrile (0.05 M). Causality: The reaction proceeds via a Triplet (T1) excited state. Molecular oxygen is a potent triplet quencher; therefore, the solvent must be rigorously sparged with Argon for 30 minutes prior to irradiation. Failure to degas will arrest the reaction at the Singlet state, yielding no product.

-

Irradiation: Irradiate the solution using a 365 nm LED photoreactor at ambient temperature for 12-16 hours. Causality: The 365 nm wavelength specifically targets the n-

* transition of the aromatic ketone, providing enough energy to induce intersystem crossing (ISC) without triggering uncontrolled -

Self-Validating In-Process Control (IPC): Withdraw a 0.1 mL aliquot, evaporate, and analyze via 1H NMR. Validation: The protocol validates itself through the disappearance of the complex cyclobutyl

-protons and the emergence of a highly characteristic, sharp singlet at -

Downstream Functionalization: The resulting tertiary alcohol can undergo ligand-enabled, palladium-catalyzed C–C cleavage/functionalization to yield cis-

-arylated cyclobutyl ketones or be fully dehydrated to the BCP scaffold.

Mechanistic pathway of the Norrish-Yang photocyclization to BCPs.

Quantitative Impact on Physicochemical Properties

To demonstrate the empirical value of this bioisosteric replacement, we can analyze the structural transition from a traditional planar motif (Benzophenone) to its sp3-rich counterparts. The table below summarizes the typical trajectory of physicochemical properties when applying cyclobutyl and BCP bioisosteres, highlighting the reduction in lipophilicity and the dramatic increase in solubility and metabolic stability (6[6]).

| Structural Motif | Fraction sp3 (Fsp3) | ClogP | Aqueous Solubility (μg/mL) | Human Liver Microsome t1/2 (min) |

| Benzophenone (Aryl Ketone) | 0.00 | 3.18 | < 15 | 22 |

| Cyclobutyl Phenyl Ketone | 0.36 | 2.75 | 85 | 48 |

| Bicyclo[1.1.1]pentane Analog | 0.45 | 2.40 | > 150 | > 60 |

Data Interpretation: The transition from an aryl ketone to a cyclobutyl ketone increases the Fsp3 fraction, directly correlating with a nearly 6-fold increase in aqueous solubility. This is primarily due to the disruption of the planar

Conclusion

The cyclobutyl ketone moiety is far more than a simple structural novelty; it is a highly functional, dual-purpose bioisostere. By replacing flat aromatic systems with this strained aliphatic ring, medicinal chemists can actively engineer out developability liabilities—drastically improving solubility, lowering LogP, and extending metabolic stability. Furthermore, its unique photochemical reactivity makes it an indispensable precursor for accessing the highly prized bicyclo[1.1.1]pentane (BCP) chemical space. As drug discovery continues its paradigm shift toward three-dimensional architectures, mastering the synthetic and physicochemical nuances of the cyclobutyl ketone will remain a critical advantage.

References

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au - ACS Publications[Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry National Center for Biotechnology Information (PMC)[Link]

-

A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry - ACS Publications[Link]

-

A Novel Method for Preparing Chromones via 1,2-Migr

-Diazo-Flavanones ResearchGate[Link] -

NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol ResearchGate[Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Phenylbicyclo[1.1.1]pentane|CAS 134938-21-9 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Profiling and Structural Dynamics of Cyclobutyl 3-(Trifluoromethyl)phenyl Ketone

Executive Summary

This technical guide provides a comprehensive theoretical characterization of Cyclobutyl 3-(trifluoromethyl)phenyl ketone , a structural motif increasingly relevant in medicinal chemistry due to the bioisosteric properties of the cyclobutyl ring and the metabolic stability conferred by the trifluoromethyl (

Unlike rigid templates, this molecule exhibits a complex conformational landscape driven by the interplay between cyclobutyl ring puckering and aryl-carbonyl conjugation. This guide establishes a rigorous Density Functional Theory (DFT) protocol to resolve its ground-state geometry, electronic distribution, and spectroscopic signatures, serving as a blueprint for researchers integrating this scaffold into drug discovery pipelines.

Computational Methodology & Protocol

To ensure high-fidelity structural prediction, a multi-tiered computational approach is required. This protocol synthesizes molecular mechanics for conformational sampling with high-level DFT for electronic structure refinement.

The "Gold Standard" Workflow

The following workflow is designed to eliminate false minima and account for weak dispersive interactions critical to the cyclobutyl ring's stability.

Figure 1: Step-by-step computational workflow for structural elucidation.

Justification of Parameters[1]

-

Functional (B3LYP-D3(BJ)): Standard B3LYP is insufficient for small rings. The D3 dispersion correction with Becke-Johnson damping is critical to accurately model the attractive forces within the puckered cyclobutyl ring and

-stacking interactions if modeled in the solid state [1]. -

Basis Set (6-311++G(d,p)): The diffuse functions (++) are mandatory for describing the electron-rich fluorine atoms and the lone pairs on the carbonyl oxygen.

-

Solvation Model (IEFPCM): Calculations should be performed in both gas phase and water (or dichloromethane) to simulate physiological or synthetic environments.

Structural Analysis & Conformational Landscape

The Cyclobutyl Puckering

The cyclobutyl ring is not planar.[1] It adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Puckering Angle (

): Theoretical calculations predict a puckering angle of approximately 28°–30° [2]. -

Inversion Barrier: The energy barrier to flip the ring (planar transition state) is low (~1.5 kcal/mol), implying rapid equilibrium at room temperature.

Aryl-Carbonyl Conjugation

The 3-trifluoromethylphenyl group prefers to be coplanar with the carbonyl group to maximize

-

Torsion Angle (

): The

Global Minimum Geometry

The most stable conformer (Global Minimum) exhibits the following features:

-

Cyclobutyl Ring: Puckered conformation.[2]

-

Carbonyl Orientation: s-trans relative to the bulky cyclobutyl methine proton to minimize steric clash.

- Group: Oriented such that one C-F bond is roughly coplanar with the phenyl ring, maximizing hyperconjugation.

Table 1: Predicted Geometric Parameters (B3LYP-D3/6-311++G(d,p))

| Parameter | Description | Predicted Value | Note |

| Bond | Carbonyl bond length | 1.218 Å | Typical for aryl ketones |

| Bond | Aryl-Carbonyl bond | 1.495 Å | Shortened due to conjugation |

| Bond | Cyclobutyl-Carbonyl bond | 1.520 Å | Elongated due to steric bulk |

| Angle | Cyclobutyl internal angle | ~88.5° | Significant ring strain |

| Dihedral | Ring Puckering | 29.2° | Energetically favorable minimum |

Electronic Properties & Reactivity[4][5][6][7]

Molecular Electrostatic Potential (MEP)

The MEP map is a critical tool for predicting non-covalent interactions in a protein binding pocket.

-

Electrophilic Region (Blue): The carbonyl carbon exhibits a heightened positive potential compared to non-fluorinated analogs. The electron-withdrawing

group (meta position) inductively pulls electron density from the phenyl ring, destabilizing the carbonyl and increasing its susceptibility to nucleophilic attack (e.g., by serine residues in hydrolases) [3]. -

Nucleophilic Region (Red): Localized on the carbonyl oxygen and the three fluorine atoms.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the cyclobutyl ring and the phenyl

-system. -

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the aryl ring.

-

Significance: The

group lowers the LUMO energy, making the molecule a "softer" electrophile, which correlates with higher reactivity in covalent inhibition mechanisms.

Figure 2: Electronic influence of the trifluoromethyl group on reactivity.

Spectroscopic Signatures (Validation)

To validate theoretical models against experimental data, the following spectroscopic markers should be monitored.

Vibrational Spectroscopy (IR)

The carbonyl stretch is the diagnostic peak.

-

Predicted

:-

Analysis: This is slightly higher than typical alkyl-aryl ketones (

) due to the electron-withdrawing nature of the

-

-

C-F Stretch: Strong bands in the

region.

NMR Chemical Shifts ( NMR)

Calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Carbonyl Carbon: ~198–200 ppm.

-

Carbon: Quartet at ~124 ppm (

-

Cyclobutyl Methine: ~40–45 ppm.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Sloop, J. C., et al. (2014).[3] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[3] Link

-

López, M. C., et al. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 25, 663–674. Link

-

Reeves, J. T., et al. (2008).[4] General Method for the Synthesis of Trifluoromethyl Ketones. The Journal of Organic Chemistry, 73(23), 9476–9478. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

Methodological & Application

Using Cyclobutyl 3-trifluoromethylphenyl ketone in the synthesis of enzyme inhibitors

Application Note: High-Performance Synthesis of 11

Executive Summary

Cyclobutyl 3-(trifluoromethyl)phenyl ketone (CAS: 898790-97-1) serves as a critical, high-value building block in the synthesis of small-molecule inhibitors targeting 11

The ketone’s structural utility lies in its dual-pharmacophore contribution:

-

The Cyclobutyl Group: Provides a rigid, lipophilic moiety that fills the hydrophobic binding pocket of the enzyme (specifically the substrate-binding site), offering superior metabolic stability compared to linear alkyl chains.

-

The 3-(Trifluoromethyl)phenyl Group: Enhances potency through electron-withdrawing effects and improves pharmacokinetic properties (half-life) by blocking metabolic oxidation at the phenyl ring.

This guide details the protocols for transforming this ketone into two dominant inhibitor scaffolds: tertiary alcohols (via Grignard addition) and secondary amines (via reductive amination).

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Cyclobutyl 3-(trifluoromethyl)phenyl ketone |

| CAS Number | 898790-97-1 |

| Molecular Formula | C |

| Molecular Weight | 228.21 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Safety Note: Treat as an irritant. The trifluoromethyl group ensures chemical stability, but the ketone functionality is susceptible to nucleophilic attack. Ensure all reagents are anhydrous to prevent side reactions during organometallic steps.

Application 1: Synthesis of Tertiary Alcohol Scaffolds (Grignard Protocol)

Rationale: Many potent 11

Protocol: Nucleophilic Addition of Thiazole-Lithium

Target Scaffold: 1-Cyclobutyl-1-(3-(trifluoromethyl)phenyl)-1-(thiazol-2-yl)methanol

Materials:

-

Thiazole (1.2 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH

Cl)

Step-by-Step Methodology:

-

Reagent Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate) and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add Thiazole (1.2 eq) to the cold THF. Dropwise, add n-BuLi (1.3 eq) over 15 minutes. Maintain temperature < -70°C.

-

Mechanism:[3] n-BuLi deprotonates the thiazole at the C2 position, generating the active lithiated nucleophile.

-

Checkpoint: Stir for 30 minutes at -78°C. A color change (often to yellow/orange) indicates successful lithiation.

-

-

Addition: Dissolve Cyclobutyl 3-(trifluoromethyl)phenyl ketone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated thiazole mixture over 20 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

-

Why: Warming ensures the bulky cyclobutyl ketone reacts completely, overcoming steric hindrance.

-

-

Quench: Quench the reaction by adding saturated NH

Cl solution dropwise at 0°C. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Application 2: Synthesis of Amine Scaffolds (Reductive Amination)

Rationale: Secondary amines serve as versatile linkers in "amide-type" inhibitors. This protocol converts the ketone into a chiral amine intermediate.

Protocol: Titanium-Mediated Reductive Amination

Target Scaffold: N-(Cyclobutyl(3-(trifluoromethyl)phenyl)methyl)amine derivative

Materials:

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq) (Chiral auxiliary for stereocontrol)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 eq) -

Sodium borohydride (NaBH

) (4.0 eq) -

Anhydrous THF

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, combine the ketone (1.0 eq), (S)-sulfinamide (1.1 eq), and Ti(OEt)

(2.0 eq) in anhydrous THF (0.5 M concentration). -

Reflux: Heat the mixture to 60°C for 12–18 hours.

-

Mechanism:[3] Ti(OEt)

acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine. -

Validation: Monitor by TLC (disappearance of ketone).

-

-

Reduction: Cool the mixture to -48°C . Add NaBH

(4.0 eq) in one portion. Stir for 4 hours while warming to room temperature.-

Stereoselectivity: The bulky cyclobutyl group and the chiral sulfinyl group direct the hydride attack, typically yielding high diastereoselectivity (dr > 90:10).

-

-

Hydrolysis: Quench with brine. The resulting titanium salts will form a thick suspension. Filter through a Celite pad.

-

Deprotection (Optional): To obtain the free amine, treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at room temperature.

Reaction Pathway Visualization

Figure 1: Divergent synthesis pathways from the parent ketone to key 11

Analytical Validation & Troubleshooting

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (High starting organic % due to lipophilicity).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Phenyl absorption).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Grignard) | Enolization of ketone | The cyclobutyl ketone has |

| Incomplete Imine Formation | Steric Hindrance | The cyclobutyl group is bulky. Increase Ti(OEt) |

| Poor Solubility | High Lipophilicity | Use DCM/MeOH mixtures for NMR analysis. Ensure HPLC gradients go to 100% organic to elute the product. |

References

-

Hughes, K. A., et al. (2008). "11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Boyle, C. D., et al. (2009). "Discovery of 11

-HSD1 Inhibitors: A Review of Recent Patents." Expert Opinion on Therapeutic Patents. Link -

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link

-

Webster, S. P., et al. (2017). "Discovery of 11

-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for the Treatment of Metabolic Disease." Drug Discovery Today. Link

Sources

Application of Cyclobutyl 3-trifluoromethylphenyl ketone in fragment-based drug discovery

This guide details the application of Cyclobutyl 3-(trifluoromethyl)phenyl ketone as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It addresses the molecule's physicochemical profile, screening methodologies, and synthetic protocols for fragment evolution.

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), Cyclobutyl 3-(trifluoromethyl)phenyl ketone represents a "privileged fragment." Unlike traditional flat aromatic fragments, this scaffold introduces critical

This guide outlines the workflow for utilizing this fragment, from initial Surface Plasmon Resonance (SPR) screening to chemical elaboration via reductive amination. It is designed for medicinal chemists seeking to escape "flatland" and improve the physicochemical properties of early-stage hits.

Chemical Profile & FBDD Suitability

This molecule is compliant with the "Rule of Three" (Ro3), making it an ideal starting point for library design. The cyclobutyl ring offers a unique "pucker" conformation (approx.

Table 1: Physicochemical Properties (Calculated)

| Property | Value | FBDD Relevance |

| Molecular Weight | ~228.2 Da | High Efficiency: Allows room for significant mass addition during optimization (Lead < 450 Da). |

| cLogP | ~3.4 | Lipophilicity: Slightly elevated; requires polar group addition (e.g., amines) during elaboration to maintain solubility. |

| H-Bond Acceptors | 1 (Ketone) | Interaction: Carbonyl oxygen acts as a key anchor point for H-bonding with backbone amides. |

| H-Bond Donors | 0 | Versatility: Lack of donors prevents non-specific binding; donors can be added selectively. |

| Rotatable Bonds | 2 | Entropy: Low entropic penalty upon binding due to the semi-rigid cyclobutyl ring. |

| Topological Polar Surface Area (TPSA) | ~17 Ų | Permeability: Excellent predicted membrane permeability (CNS active potential). |

Strategic Application: The "Why"